

# Reported Dosing and Toxicity of Englerin A in Mice

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Englerin A

CAS No.: 1094250-15-3

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The table below summarizes key findings from the literature on **Englerin A** (EA) dosing and observed adverse effects in mouse models.

| Reported Dose & Route          | Observed Adverse Effects / Toxicity                                   | Strain / Model   | Key Supporting Evidence / Context                            |
|--------------------------------|---|--|--|
| ~2 mg/kg (intraperitoneal) [1] | Marked reduction in locomotor activity for ~1 hour; full recovery [1] | C57BL/6 (wild-type, TRPC4 KO, TRPC5 KO, TRPC4/5 double KO) [1] | Adverse reaction partially dependent on TRPC4/5 channels [1] |
| >1 mg/kg (intravenous) [2] [3] | Lethal [2] [3]  | Rats & Mice (specific strain not listed) [2] [3]               | -  |
| 5 mg/kg (subcutaneous) [2] [3] | Labored breathing [2] [3]   | Mice (specific strain not listed) [2] [3]                      | -  |
| 50 µg/kg (intravenous) [4]     | Maximum tolerated dose (MTD) [4]                                      | Mice (specific strain not listed) [4]                          | Used in an "Up-and-Down" protocol to determine MTD [4]       |

## Key Experimental Protocols for Toxicity Assessment

Here are detailed methodologies for key experiments cited in the search results, which you can use as a reference for your own work.

## Assessing Acute Adverse Reaction via Open Field Test

This protocol is based on the study that identified transient locomotor reduction at 2 mg/kg (i.p.) [1].

- **Test System:** Wild-type, TRPC4 KO, TRPC5 KO, and TRPC4/5 double KO mice (e.g., C57BL/6 background) [1].
- **Dosing:** Administer **Englerin A** (e.g., 1 or 2 mg/kg) via intraperitoneal (i.p.) injection. A common vehicle is 5% ethanol, 10% polyethylene glycol 300, 5% cremophor EL, and 80% PBS [2] [3].
- **Data Collection:** Place mice in an Open Field apparatus after EA administration. Track and record their movement.
- **Key Metrics:**
  - **Total distance travelled** over a set period (e.g., 1 hour).
  - **Freezing time** (periods of immobility).
  - **Time to recovery** (return to normal locomotor activity) [1].
- **Genetic & Pharmacological Validation:**
  - Compare the response in wild-type mice versus TRPC4 and/or TRPC5 knockout mice. Double-knockout mice are expected to be fully protected [1].
  - To confirm on-target toxicity, pre-treat mice with a selective TRPC4/5 inhibitor like Compound 31 (Pico145) and then challenge with EA [1].

## Determining Maximum Tolerated Dose (MTD) Using the "Up-and-Down" Protocol

This method is used to estimate the MTD with fewer animals and is how the 50 µg/kg (i.v.) MTD was established [4].

- **Principle:** Dose one animal at a time. The dosage for the next animal depends on the outcome (tolerated or not) in the previous one. This narrows down the MTD efficiently [4].
- **Procedure:**
  - Administer a starting dose of EA intravenously to a single mouse.
  - **If tolerated:** Increase the dose for the next mouse (increments should be pre-defined and conservative).
  - **If not tolerated** (e.g., severe adverse effects or lethality): Decrease the dose for the next mouse.

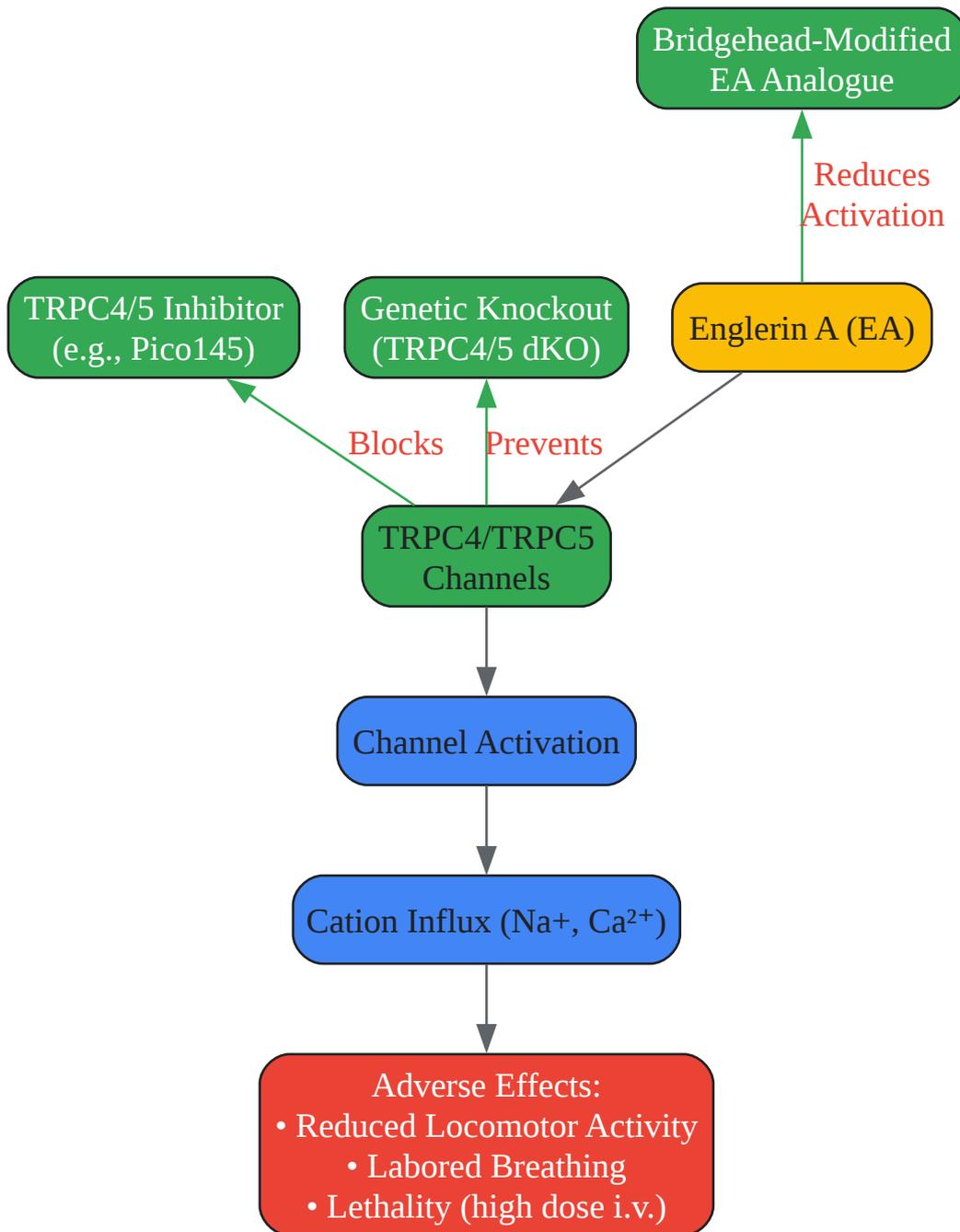
- Repeat steps until a pre-defined stopping rule is met (e.g., after a set number of reversals). The MTD is typically identified as the highest dose that does not cause unacceptable toxicity [4].
- **Endpoint Monitoring:** Closely monitor for signs of distress, labored breathing, or lethality, especially in the first hour after administration [1] [2] [3].

## Mechanism of Toxicity and Compound Modification Insights

Understanding the mechanism behind **Englerin A**'s toxicity is crucial for troubleshooting and future compound design.

- **Primary Mechanism:** The adverse effects are largely mediated by the compound's potent agonism of **TRPC4 and TRPC5 ion channels** [1] [5]. Evidence shows that genetic knockout of both TRPC4 and TRPC5 fully protects mice from EA-induced locomotor deficits, and the toxicity can be pharmacologically blocked by TRPC4/5 inhibitors [1].
- **Metabolic Instability:** A significant challenge in rodent studies is the rapid hydrolysis of EA to its inactive metabolite, Englerin B, by serum esterases. This occurs with an estimated half-life of ~15 minutes in mice and rats, but **not in human serum**. This can complicate the interpretation of in vivo results [2] [3].
- **Structure-Activity Relationship (SAR):** Research indicates that modifying the bridgehead position of the **Englerin A** molecule can create analogues that retain potent anti-cancer cell growth inhibition but have **reduced potency at TRPC4 channels and lower intravenous toxicity** in mice [4]. This suggests a path forward for developing safer derivatives.

The diagram below illustrates how **Englerin A** activates the TRPC4/TRPC5 pathway, leading to observed adverse effects, and the points of intervention for experimental investigation.



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## Troubleshooting Common Experimental Issues

- **Unexpected Low Toxicity or No Effect:** Consider the **rapid hydrolysis** of EA by mouse serum esterases [2] [3]. Ensure you are using a fresh, properly formulated solution and monitor plasma levels if possible.

- **Confirming On-Target vs. Off-Target Effects:** Always include **positive control experiments** using TRPC4/5 inhibitors (e.g., Pico145, ML204) or, ideally, TRPC4/5 knockout models to confirm that the observed toxicity is mechanism-based [1].
- **High Lethality in Pilot Studies:** The **intravenous route appears particularly hazardous**. Start with very low doses (e.g., below 50 µg/kg) if using i.v. administration, and consider using the i.p. route for initial toxicity screening [4] [2] [3].

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To cite this document: Smolecule. [Reported Dosing and Toxicity of Englerin A in Mice]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527159#englerin-a-maximum-tolerated-dose-mice>]

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